2-Methoxy-5-(3-phenoxypropyl)indolo[2,3-b]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-5-(3-phenoxypropyl)indolo[2,3-b]quinoxaline is a complex heterocyclic compound that has garnered significant interest in the fields of chemistry and medicinal research. This compound is part of the indolo[2,3-b]quinoxaline family, known for their diverse biological activities and applications in various scientific domains.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(3-phenoxypropyl)indolo[2,3-b]quinoxaline typically involves multi-step reactions. One common method includes the condensation of isatin with o-phenylenediamine, followed by functionalization reactions. Transition-metal-catalyzed cross-coupling reactions and direct C–H functionalization are frequently employed . For instance, the use of copper-doped CdS nanoparticles under microwave irradiation has been reported to be effective .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. The use of robust catalysts and optimized reaction conditions would be essential for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-5-(3-phenoxypropyl)indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as cerium (IV) oxide nanoparticles.
Reduction: Reduction reactions are less common but can be achieved using suitable reducing agents.
Common Reagents and Conditions
Oxidizing Agents: Cerium (IV) oxide nanoparticles.
Catalysts: Palladium, copper-doped CdS nanoparticles
Solvents: Acetonitrile is often used due to its high solubility properties.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoxaline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-5-(3-phenoxypropyl)indolo[2,3-b]quinoxaline has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Methoxy-5-(3-phenoxypropyl)indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the proliferation of cancer cells by blocking the cell cycle and inducing apoptosis . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indolo[2,3-b]quinoxaline: Shares the same core structure but lacks the methoxy and phenoxypropyl groups.
6H-Indolo[2,3-b]quinoxaline: Another derivative with different functional groups.
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline: Exhibits similar biological activities.
Uniqueness
2-Methoxy-5-(3-phenoxypropyl)indolo[2,3-b]quinoxaline is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its high solubility and stability make it particularly valuable in applications such as redox flow batteries and medicinal chemistry .
Eigenschaften
Molekularformel |
C24H21N3O2 |
---|---|
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
9-methoxy-6-(3-phenoxypropyl)indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C24H21N3O2/c1-28-18-12-13-22-19(16-18)23-24(26-21-11-6-5-10-20(21)25-23)27(22)14-7-15-29-17-8-3-2-4-9-17/h2-6,8-13,16H,7,14-15H2,1H3 |
InChI-Schlüssel |
OPLKFMABQGJLLG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CCCOC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.